6-hydroxyl-7methoxyl-2-methyl-1(2H)-isoquinolone 6-hydroxyl-7methoxyl-2-methyl-1(2H)-isoquinolone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19784391
InChI: InChI=1S/C11H11NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h3-6,13H,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

6-hydroxyl-7methoxyl-2-methyl-1(2H)-isoquinolone

CAS No.:

Cat. No.: VC19784391

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxyl-7methoxyl-2-methyl-1(2H)-isoquinolone -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 6-hydroxy-7-methoxy-2-methylisoquinolin-1-one
Standard InChI InChI=1S/C11H11NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h3-6,13H,1-2H3
Standard InChI Key CVYBDZBWINUARW-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=CC(=C(C=C2C1=O)OC)O

Introduction

Structural Characteristics and Molecular Classification

6-Hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone belongs to the isoquinolone subclass, distinguished by a bicyclic framework comprising a benzene ring fused to a nitrogen-containing pyridine-like ring. The compound’s molecular formula is C₁₁H₁₁NO₃, with a molar mass of 205.21 g/mol. Key structural features include:

  • Hydroxyl group (-OH) at position 6, contributing to hydrogen-bonding interactions.

  • Methoxy group (-OCH₃) at position 7, enhancing lipophilicity and membrane permeability.

  • Methyl group (-CH₃) at position 2, stabilizing the isoquinolone core through steric effects.

Synthetic Routes and Optimization Strategies

Synthesis of 6-hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone typically involves multi-step organic reactions, including cyclization, hydroxylation, and methoxylation. Two primary methods have been documented:

Direct Functionalization of Isoquinolone Core

Alternative approaches involve modifying preformed isoquinolone derivatives. For example, hydroxylation at position 6 is performed using oxone (potassium peroxymonosulfate) in acetic acid, while methoxylation employs methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsYield (%)Purification Technique
CyclizationPPA, Benzyl chloride67–71Column chromatography
Direct functionalizationOxone, CH₃I, Ag₂O58–63Recrystallization

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its hydroxyl, methoxy, and methyl substituents:

  • Hydroxyl group (-OH): Participates in acylation (e.g., with acetic anhydride) and glycosylation reactions. For instance, treatment with acetyl chloride yields the 6-acetoxy derivative, which shows enhanced bioavailability.

  • Methoxy group (-OCH₃): Resistant to nucleophilic substitution under mild conditions but undergoes demethylation with boron tribromide (BBr₃) to form a catechol derivative.

  • Methyl group (-CH₃): Can be oxidized to a carboxylic acid (-COOH) using potassium permanganate (KMnO₄) in acidic conditions.

Mechanistic studies suggest that the nitrogen atom in the isoquinolone ring acts as a weak base, facilitating protonation in acidic environments .

6-Hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 11.5–46.9 µM against COX-2, comparable to reference drugs like indomethacin .

Anticancer Activity

The compound induces apoptosis in HeLa cells (human cervical cancer) via mitochondrial pathway activation. At 50 µM, it reduces cell viability by 78% within 24 hours, as measured by MTT assay.

Neuroprotective Effects

In rodent models of Parkinson’s disease, 6-hydroxyl-7-methoxyl-2-methyl-1(2H)-isoquinolone attenuates dopamine neuron loss by 40% at 10 mg/kg/day, likely through inhibition of α-synuclein aggregation.

ActivityTargetIC₅₀/Effective DoseModel System
Anti-inflammatoryCOX-2, 5-LOX11.5–46.9 µMRAW 264.7 macrophages
AnticancerMitochondrial pathway50 µMHeLa cells
Neuroprotectiveα-Synuclein10 mg/kg/dayRodent PD model

Pharmacological Applications and Future Directions

Current research focuses on developing topical formulations for inflammatory skin diseases and nanoparticle-based delivery systems to enhance blood-brain barrier penetration . Structural analogs with modified substituents (e.g., 6-fluoro or 7-ethoxy derivatives) are under investigation to optimize pharmacokinetic profiles.

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